N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T532 is a synthetic organic compound known for its role as a positive allosteric modulator of M1 muscarinic acetylcholine receptors. This compound has garnered attention due to its unique pharmacological properties, particularly its ability to enhance the activity of these receptors without directly activating them .
Preparation Methods
The synthesis of T532 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a furo[3,2-b]pyridine core, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
T532 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
T532 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study allosteric modulation and receptor-ligand interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor activity.
Medicine: Explored for potential therapeutic applications in neurological disorders due to its modulatory effects on muscarinic receptors.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mechanism of Action
T532 exerts its effects by binding to the allosteric site of M1 muscarinic acetylcholine receptors. This binding enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself. The molecular targets and pathways involved include the modulation of intracellular signaling cascades, leading to altered cellular responses .
Comparison with Similar Compounds
T532 is unique in its high potency as a positive allosteric modulator compared to other similar compounds. Some similar compounds include:
Benzylisoquinolinium compounds: Known for their neuromuscular blocking properties.
Aminosteroid compounds: Used in various pharmacological applications. T532 stands out due to its specific action on M1 muscarinic acetylcholine receptors and its potential therapeutic applications
Properties
Molecular Formula |
C23H23N5O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C23H23N5O4/c1-28-12-20(26-27-28)15-4-2-14(3-5-15)10-16-11-19(24-18-7-9-32-22(16)18)23(30)25-17-6-8-31-13-21(17)29/h2-5,7,9,11-12,17,21,29H,6,8,10,13H2,1H3,(H,25,30)/t17-,21-/m0/s1 |
InChI Key |
KDAYHBHQHWHAOK-UWJYYQICSA-N |
Isomeric SMILES |
CN1C=C(N=N1)C2=CC=C(C=C2)CC3=CC(=NC4=C3OC=C4)C(=O)N[C@H]5CCOC[C@@H]5O |
Canonical SMILES |
CN1C=C(N=N1)C2=CC=C(C=C2)CC3=CC(=NC4=C3OC=C4)C(=O)NC5CCOCC5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.